Ciprefadol succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ciprefadol succinate is an opioid analgesic drug that binds with high affinity to mu and kappa opioid receptors. It is an isoquinoline derivative most closely related to cyclazocine and picenadol. This compound displays mixed antagonist/agonist activity, making it a potent analgesic with unique properties .
準備方法
The synthesis of Ciprefadol succinate involves the reaction of 3-[(4aR,8aR)-2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol with succinic acid. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the succinate salt. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Ciprefadol succinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
科学的研究の応用
Ciprefadol succinate has several scientific research applications:
Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.
Biology: Investigated for its effects on pain modulation and receptor interactions.
Medicine: Explored for its potential use as an analgesic in clinical settings.
Industry: Utilized in the development of new analgesic drugs and formulations
作用機序
Ciprefadol succinate exerts its effects by binding to mu and kappa opioid receptors. At low doses, it acts as an antagonist, inhibiting the analgesic effect of morphine. At higher doses, it functions as an agonist, providing potent analgesic effects. The molecular targets include the opioid receptors, and the pathways involved are related to pain modulation and neurotransmitter release .
類似化合物との比較
Ciprefadol succinate is similar to compounds such as cyclazocine and picenadol. it is unique in its mixed antagonist/agonist activity at opioid receptors. Unlike its N-methyl and N-phenethyl derivatives, which are more selective for mu-opioid receptors, this compound also exhibits potent kappa-opioid agonist activity .
Similar Compounds
- Cyclazocine
- Picenadol
- N-methyl derivatives
- N-phenethyl derivatives
特性
CAS番号 |
60719-85-9 |
---|---|
分子式 |
C23H33NO5 |
分子量 |
403.5 g/mol |
IUPAC名 |
3-[(4aR,8aR)-2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol;butanedioic acid |
InChI |
InChI=1S/C19H27NO.C4H6O4/c21-18-6-3-5-16(12-18)19-9-2-1-4-17(19)14-20(11-10-19)13-15-7-8-15;5-3(6)1-2-4(7)8/h3,5-6,12,15,17,21H,1-2,4,7-11,13-14H2;1-2H2,(H,5,6)(H,7,8)/t17-,19-;/m0./s1 |
InChIキー |
RAGPBJMJHPNLAJ-QQTWVUFVSA-N |
異性体SMILES |
C1CC[C@]2(CCN(C[C@@H]2C1)CC3CC3)C4=CC(=CC=C4)O.C(CC(=O)O)C(=O)O |
正規SMILES |
C1CCC2(CCN(CC2C1)CC3CC3)C4=CC(=CC=C4)O.C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。